3-fluoro-N-(pyrimidin-5-ylmethyl)aniline
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Overview
Description
3-fluoro-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound with the molecular formula C₁₁H₁₀FN₃ and a molecular weight of 203.22 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a pyrimidin-5-ylmethyl group attached to the nitrogen atom of the aniline moiety . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline typically involves the reaction of 3-fluoroaniline with pyrimidin-5-ylmethyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(pyrimidin-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(pyrimidin-5-ylmethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . The pyrimidin-5-ylmethyl group contributes to the compound’s overall stability and bioavailability . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
3-fluoroaniline: Lacks the pyrimidin-5-ylmethyl group, making it less versatile in biological applications.
N-(pyrimidin-5-ylmethyl)aniline: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
3-fluoro-N-(pyrimidin-5-ylmethyl)aniline is unique due to the presence of both the fluorine atom and the pyrimidin-5-ylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H10FN3 |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
3-fluoro-N-(pyrimidin-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H10FN3/c12-10-2-1-3-11(4-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |
InChI Key |
VSONBWRTGFWPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CN=CN=C2 |
Origin of Product |
United States |
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